Product packaging for 2,4-Difluorobenzylamine(Cat. No.:CAS No. 72235-52-0)

2,4-Difluorobenzylamine

Cat. No.: B110887
CAS No.: 72235-52-0
M. Wt: 143.13 g/mol
InChI Key: QDZZDVQGBKTLHV-UHFFFAOYSA-N
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Description

2,4-Difluorobenzylamine (CAS 72235-52-0) is a high-value chemical intermediate of significant importance in pharmaceutical research and development, particularly in the synthesis of active pharmaceutical ingredients (APIs). Its primary and most prominent application is as a key building block in the production of Dolutegravir, a widely prescribed antiretroviral drug used in the treatment of HIV . The global market for this compound is substantially driven by this application, with the pharmaceutical intermediates segment accounting for the vast majority of its consumption . The compound is typically supplied in high-purity grades, with Purity 99% being critical for meeting stringent pharmaceutical requirements . The molecular profile of this compound, featuring fluorine atoms, is strategically valuable in drug design. The introduction of fluorine into a molecule can profoundly influence its biological activity by affecting key properties such as metabolic stability, lipophilicity, and bioavailability . This makes it an indispensable tool for medicinal chemists aiming to optimize the pharmacokinetic and dynamic properties of target molecules. As a versatile reagent, its utility also extends to other research areas, including the development of novel agrochemicals and specialty chemicals . Our product is offered strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7F2N B110887 2,4-Difluorobenzylamine CAS No. 72235-52-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-difluorophenyl)methanamine
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InChI

InChI=1S/C7H7F2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QDZZDVQGBKTLHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
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DSSTOX Substance ID

DTXSID40222547
Record name 2,4-Difluorobenzylamine
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Molecular Weight

143.13 g/mol
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CAS No.

72235-52-0
Record name 2,4-Difluorobenzylamine
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Record name 2,4-Difluorobenzylamine
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Record name 2,4-Difluorobenzylamine
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Record name 2,4-difluorobenzylamine
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Record name 2,4-DIFLUOROBENZYLAMINE
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Synthetic Methodologies for 2,4 Difluorobenzylamine

Established Synthetic Routes

The production of 2,4-difluorobenzylamine is predominantly achieved through two well-established pathways: the catalytic reduction of corresponding nitriles and aldehydes, and a multi-step process involving halomethylation and subsequent amination.

Catalytic Reduction of Fluorinated Nitriles and Aldehydes

This approach utilizes a difluorinated precursor containing either a nitrile or an aldehyde group, which is then catalytically reduced to form the desired benzylamine (B48309).

A common and direct method for synthesizing this compound is through the catalytic hydrogenation of 2,4-difluorobenzonitrile. This process involves the reduction of the nitrile group (-CN) to an aminomethyl group (-CH₂NH₂).

The reaction is typically carried out in a high-pressure reactor (hydrogenator). environmentclearance.nic.inenvironmentclearance.nic.in 2,4-Difluorobenzonitrile is subjected to hydrogen gas in the presence of a metal catalyst. environmentclearance.nic.in Raney Nickel is a frequently used catalyst for this transformation. environmentclearance.nic.in The reaction is often performed in a solvent such as methanol (B129727) containing ammonia (B1221849) (methanolic ammonia). environmentclearance.nic.in The presence of ammonia is crucial to suppress the formation of secondary amine by-products. The process generally involves heating the mixture to temperatures between 75-80°C under a hydrogen pressure of approximately 6 kg/cm ². environmentclearance.nic.in After the reaction is complete, the catalyst is filtered off, and the product is purified by distillation. environmentclearance.nic.inenvironmentclearance.nic.in

Table 1: Hydrogenation of 2,4-Difluorobenzonitrile

PrecursorKey ReagentsCatalystTypical ConditionsProduct
2,4-DifluorobenzonitrileHydrogen (H₂), Ammonia (NH₃)Raney Nickel75-80°C, ~6 kg/cm² pressure, Methanol solventThis compound

An alternative reductive pathway starts with 2,4-difluorobenzaldehyde (B74705). This method, known as reductive amination, involves two main stages in a single pot: the formation of an imine followed by its immediate reduction.

In this process, 2,4-difluorobenzaldehyde is reacted with an ammonia source, such as ammonia gas or ammonium (B1175870) formate, in an alcohol-based solvent. google.com This reaction forms an intermediate imine. In the presence of a catalyst and hydrogen gas, this imine is then reduced to the primary amine, this compound. google.com Catalysts suitable for this reaction include Raney Nickel or Palladium on Carbon (Pd/C). google.com This method is considered a green and low-cost route for production. google.com

Table 2: Reductive Amination of 2,4-Difluorobenzaldehyde

PrecursorKey ReagentsCatalystSolventProduct
2,4-DifluorobenzaldehydeAmmonia (NH₃), Hydrogen (H₂)Raney Nickel or Pd/CAlcoholThis compound

Halomethylation-Amination Pathways

This synthetic route is a multi-step process that begins with the functionalization of m-difluorobenzene, followed by amination and hydrolysis. google.comgoogle.com

The initial step in this pathway is the chloromethylation of m-difluorobenzene, often achieved through a Blanc reaction. google.com This involves reacting m-difluorobenzene with paraformaldehyde and a halogenating agent, such as concentrated hydrochloric acid, in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). google.com This reaction introduces a chloromethyl group (-CH₂Cl) onto the benzene (B151609) ring, yielding 2,4-difluorobenzyl chloride.

The resulting 2,4-difluorobenzyl chloride is then reacted with methenamine (B1676377) (also known as hexamethylenetetramine or urotropine). google.comgoogle.com This reaction takes place in a solvent such as toluene, acetonitrile, or chloroform (B151607) and typically requires heating under reflux for several hours. google.com The product of this step is a white solid quaternary ammonium salt, specifically the 2,4-difluorobenzyl urotropine salt. google.com This salt precipitates from the reaction mixture and can be isolated by filtration. google.com

The final step is the liberation of the primary amine from the quaternary ammonium salt. google.comgoogle.com The isolated salt is treated with a strong acid, most commonly concentrated hydrochloric acid, and heated under reflux. google.comgoogle.com This acidic hydrolysis breaks down the complex structure of the quaternary salt, releasing formaldehyde (B43269) and ammonium chloride as by-products and yielding the desired this compound. justia.com The final product is then isolated from the reaction mixture. This entire three-step process is reported to achieve a total yield of over 77% with high purity (>99%). google.com

Table 3: Halomethylation-Amination Pathway Summary

StepPrecursorKey ReagentsIntermediate/ProductTypical Conditions
1. Chloromethylationm-DifluorobenzeneParaformaldehyde, HCl2,4-Difluorobenzyl chlorideLewis acid catalyst (e.g., ZnCl₂), Reflux
2. Salt Formation2,4-Difluorobenzyl chlorideMethenamine (Urotropine)2,4-Difluorobenzyl quaternary ammonium saltSolvent (e.g., Toluene), Reflux for 2-5 hours
3. HydrolysisQuaternary ammonium saltConcentrated HClThis compoundHeating under reflux

Process Intensification and Green Chemistry Approaches in Synthesis

A key aspect of green chemistry in the synthesis of this compound is the move towards solvent-free or reduced-solvent conditions. Research has explored the use of ionic liquids as a replacement for volatile organic solvents like acetonitrile, thereby reducing the environmental footprint of the process. Patents have been filed for solvent-free catalytic methods, indicating active development in this area. google.com These approaches not only mitigate environmental impact but can also simplify product purification and reduce operational costs.

Continuous flow chemistry offers significant advantages for the large-scale production of this compound and its derivatives. innospk.com The use of microreactors or continuous flow systems for key synthetic steps, such as the carbonylation of m-difluorobenzene, allows for superior heat transfer and precise reaction control. This enhanced control can lead to higher yields, with pilot studies reporting yields up to 92%.

Comparative Analysis of Synthetic Efficiencies and Scalability

Different synthetic routes to this compound offer varying degrees of efficiency, scalability, and cost-effectiveness. A comparative analysis highlights the advantages of modern, greener methodologies over traditional ones. For instance, the reductive amination of 2,4-difluorobenzaldehyde is a common and efficient final step. newdrugapprovals.org

The table below compares two major synthetic pathways: the traditional chloromethylation route and the more modern carbonylation route.

MethodYield (%)Purity (%)ScalabilityKey Advantages
Chloromethylation77>99HighEstablished process with high purity.
Carbonylation9098ModerateGreener process, eliminates halogenating agents, suitable for continuous flow.

Chemical Reactivity and Mechanistic Studies of 2,4 Difluorobenzylamine

Nucleophilic Reactivity Profile in Organic Transformations

The primary amine group (-NH₂) of 2,4-Difluorobenzylamine defines its character as a competent nucleophile, enabling it to participate in a wide array of bond-forming reactions. Its most common role is in the formation of amide bonds, a crucial transformation in the synthesis of pharmaceuticals and other complex organic molecules. For instance, in the industrial synthesis of the HIV integrase inhibitor Dolutegravir (B560016), this compound is coupled with a carboxylic acid derivative. researchgate.netchemrxiv.org This amidation is typically achieved through the activation of the carboxylic acid component with reagents like 1,1'-Carbonyldiimidazole (CDI) or through the aminolysis of an ester precursor. chemrxiv.orggoogle.com

Further examples of its nucleophilic prowess include its use in the synthesis of 4-oxotetrahydropyrimidine derivatives, where it reacts with carboxylic acids in the presence of coupling agents such as EDC·HCl and HOBt·H₂O. nih.gov Beyond amide formation, the amine can undergo diazotization when treated with an acid and an alkali nitrite, leading to a reactive diazonium salt that can be substituted, for example, by a hydroxyl group. google.com The compound also serves as a substrate in more complex catalytic cycles, such as palladium-catalyzed meta-olefination reactions, demonstrating its utility in modern C-H functionalization chemistry. chemrxiv.org

Transformation TypeReactantsKey Reagents/CatalystsProduct TypeReference
AmidationThis compound, Carboxylic AcidCDI, HATU, or EDC/HOBtN-(2,4-Difluorobenzyl)amide google.com, nih.gov, chemrxiv.org
AminolysisThis compound, EsterAcetic Acid (catalyst), HeatN-(2,4-Difluorobenzyl)amide chemrxiv.org
meta-OlefinationThis compound, OlefinPd-Catalyst, Anionic Ligandmeta-Olefinated Benzylamine (B48309) chemrxiv.org
Diazotization/SubstitutionThis compoundAcid (e.g., HCl), Alkali Nitrite (e.g., NaNO₂)2,4-Difluorobenzyl alcohol google.com

Influence of Fluorine Substitution Pattern on Reaction Kinetics and Selectivity

The two fluorine atoms on the aromatic ring are not mere spectators; they actively modulate the reactivity of the benzylamine moiety. The electron-withdrawing nature of fluorine influences the electron density of the aromatic ring and the benzyl (B1604629) C-N bond. Specifically, in nucleophilic aromatic substitution, a fluorine atom positioned ortho to the reaction site can have a variable activating influence, while a para-fluorine is generally found to be slightly deactivating. researchgate.net

Mechanistic studies involving the cyclopalladation of fluorinated N,N-dimethylbenzylamines provide detailed insights into the nuanced effects of the 2,4-difluoro pattern. acs.org In reactions proceeding via a concerted metalation-deprotonation (CMD) mechanism, the 2,4-difluoro substrate was found to exhibit no regioselectivity, yielding a mixture of products. acs.org This lack of selectivity is attributed to two opposing effects: the ortho-fluorine effect, which favors the reaction due to factors like C-H kinetic acidity, is counteracted by electronic repulsion between the fluorine's lone pair and the reacting palladium complex. acs.org

However, when the reaction mechanism is shifted to an electrophilic aromatic substitution (SEAr) pathway, the outcome changes dramatically. In this case, the reaction of the 2,4-difluoro substrate occurs with high regioselectivity, exclusively at the C-6 position, which is para to the fluorine atom at C-2. acs.org This demonstrates that the influence of the fluorine substitution pattern is highly dependent on the specific reaction mechanism at play.

Reaction TypeSubstrateObserved RegioselectivityProposed RationaleReference
Cyclopalladation (CMD Mechanism)N,N-dimethyl-2,4-difluorobenzylamineNo regioselectivityOpposing ortho-fluorine and electronic repulsion effects. acs.org
Cyclopalladation (SEAr Mechanism)N,N-dimethyl-2,4-difluorobenzylamineExclusive C-6 palladation (para to F)Domination of electrophilic aromatic substitution directing effects. acs.org

Participation in Multicomponent Condensation Reactions

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are powerful tools in synthetic chemistry. This compound has proven to be a valuable building block in this area, particularly in the renowned Ugi four-component condensation reaction (Ugi-4CC). wikipedia.org

The Ugi reaction is a cornerstone of MCR chemistry, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide product. wikipedia.org In this context, this compound serves as the amine component. It has been successfully employed in the synthesis of peptidomimetics, such as βAla–Aib(N-fluoroarylmethyl) dipeptides, where the difluorobenzyl group can enhance metabolic stability. chemicalbook.com

The reaction mechanism is understood to proceed through initial, reversible formation of an imine between this compound and the aldehyde component. wikipedia.orgnih.gov This imine is then protonated by the carboxylic acid, activating it for nucleophilic attack by the isocyanide. This is followed by a second nucleophilic addition of the carboxylate anion, leading to an intermediate that undergoes an irreversible Mumm rearrangement to yield the final, stable α-acylamino amide product. wikipedia.org The reaction is typically rapid and high-yielding, often proceeding in polar solvents like methanol (B129727). wikipedia.org

Ugi Reaction ComponentExampleRole in Reaction
AmineThis compoundForms initial imine with aldehyde.
Aldehyde/Ketone(e.g., Isobutyraldehyde)Carbonyl component for imine formation.
Carboxylic Acid(e.g., Acetic Acid)Protonates imine and adds as a nucleophile.
Isocyanide(e.g., tert-Butyl isocyanide)Adds to the activated iminium ion.
Product Type α-Acylamino Amide / Peptidomimetic

Derivatization Strategies and Synthesis of Advanced 2,4 Difluorobenzylamine Analogues

Rational Design Principles for Functionalized Fluorobenzylamines

The design of functionalized fluorobenzylamines is a carefully considered process, leveraging the unique properties of the fluorine atoms to enhance the efficacy and pharmacokinetic profiles of target molecules. The incorporation of the 2,4-difluoro motif is a key strategy in medicinal chemistry, as it can significantly improve lipophilicity and membrane permeability. Furthermore, this specific substitution pattern has been shown to reduce metabolic degradation by cytochrome P450 enzymes, a crucial factor in drug development.

Structure-activity relationship (SAR) models often employ Hammett σ constants to predict the electronic effects of substituents on the bioactivity of a molecule. For fluorine, the Hammett σ constant (σ_meta) is 0.34, providing a quantitative measure of its electron-withdrawing nature, which can be used to fine-tune the electronic properties of the benzylamine (B48309) derivatives. The strategic placement of fluorine atoms can also lead to beneficial interactions with biological targets. For instance, in the design of certain inhibitors, the fluorine atoms can form hydrogen bonds with amino acid residues, such as the arginine-125 residue in the case of DPP IV inhibitors.

Synthetic Pathways to Complex Molecular Architectures

The versatile reactivity of 2,4-difluorobenzylamine makes it a valuable building block for the synthesis of complex molecular architectures. Its primary amine group readily participates in a variety of chemical transformations, enabling the construction of diverse and intricate structures.

A predominant application of this compound in medicinal chemistry is its use in amide bond formation for the synthesis of drug leads. This reaction is a cornerstone in the development of numerous therapeutic agents. For example, this compound is a critical intermediate in the synthesis of the HIV integrase inhibitor dolutegravir (B560016). The synthesis involves the reaction of this compound with a carboxylic acid derivative to form a key amide bond. This amide formation can be achieved through various methods, including the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt), or by converting the carboxylic acid to a more reactive species such as an acid chloride. nih.govchemimpex.com

The following table provides examples of amide bond formation reactions involving this compound in the synthesis of drug leads.

Drug Lead Reactant with this compound Coupling Agents/Method Reference
Dolutegravir Intermediate Carboxylic acid derivative EDCI, HOBt nih.gov
Cabotegravir Intermediate Carboxylic acid N,N'-Carbonyldiimidazole (CDI) chemimpex.com
Hepatitis B Virus Capsid Assembly Modulator Boc-beta-Ala-OH EDC·HCl, HOBt·H2O nih.gov

Beyond its role in forming single amide bonds, this compound is instrumental in the construction of more complex, biologically active scaffolds. Its ability to act as a nucleophile allows for its incorporation into heterocyclic structures, which are prevalent in many therapeutic agents. mdpi.com For instance, it has been used in the synthesis of trisubstituted pyrimidine (B1678525) derivatives that act as CCR4 antagonists. aosc.in In this synthesis, this compound is reacted with a chloropyrimidine intermediate to form a key building block. aosc.inrsc.org

Furthermore, derivatives of this compound have been investigated for their potential as anticancer agents. Structure-activity relationship studies have shown that modifications to the benzyl (B1604629) moiety can enhance the cytotoxic effects of these compounds. In the field of antiviral research, this compound has been used to create novel capsid assembly modulators of the hepatitis B virus (HBV). nih.gov These compounds work by promoting the assembly of empty viral capsids, thereby preventing the synthesis of viral DNA.

The table below summarizes the types of biologically active scaffolds synthesized using this compound.

Scaffold Type Biological Target/Activity Reference
Trisubstituted Pyrimidines CCR4 Antagonists aosc.inrsc.org
Benzylamine Derivatives Anticancer
4-Oxotetrahydropyrimidines Hepatitis B Virus Capsid Assembly Modulators nih.gov

The utility of this compound extends beyond pharmaceuticals into the realm of material science. It can be used as a building block for the synthesis of novel polymers and material precursors, imparting unique properties to the resulting materials. mdpi.comnih.gov For example, it has been used in the synthesis of polyurea microcapsules, where it is reacted with other monomers to form the shell of the microcapsules. researchgate.net

In a recent study, this compound was grafted onto epoxidized ethylene (B1197577) propylene (B89431) diene monomer (EPDM) to create a polar macromolecular compatibilizer. This modified EPDM, termed EPDM-DF, was shown to enhance the compatibility of fluoroelastomer (FKM) and EPDM rubber blends. The introduction of the polar 2,4-difluorobenzyl groups improved the interfacial adhesion between the two otherwise incompatible polymers, leading to enhanced mechanical properties of the blend. This demonstrates the potential of this compound in designing advanced polymer blends with tailored properties.

The following table highlights the applications of this compound in the synthesis of polymeric materials.

Material Type Application Role of this compound Reference
Polyurea Microcapsules Encapsulation Monomer for shell formation researchgate.net
EPDM-based Polar Macromolecular Compatibilizer Enhancing compatibility of FKM/EPDM rubber blends Grafted onto epoxidized EPDM to increase polarity

Regioisomeric and Stereochemical Considerations in Derivative Synthesis

The synthesis of this compound derivatives often requires precise control over regio- and stereochemistry to achieve the desired biological activity. The presence of multiple reactive sites and the potential for stereoisomerism necessitate careful planning and execution of synthetic routes.

For instance, in the synthesis of certain trisubstituted pyrimidine amide derivatives, the regioselective reaction of this compound with a di- or tri-chlorinated pyrimidine is a critical step. aosc.in The reaction conditions can be tuned to favor substitution at a specific position on the pyrimidine ring, leading to the desired regioisomer.

Stereochemistry is particularly important in the synthesis of many chiral drugs. In the development of HIV integrase inhibitors like dolutegravir, the synthesis involves intermediates with specific stereocenters. The diastereoselective synthesis of these intermediates is crucial for the efficacy of the final drug. For example, the reaction of an aldehyde intermediate with (R)-3-aminobutanol is a key step in establishing the correct stereochemistry in a dolutegravir precursor.

Furthermore, the analysis of isomeric impurities is a critical aspect of quality control in the production of this compound and its derivatives. Techniques such as molecular rotational resonance (MRR) spectroscopy have been employed to quantify impurities, including regioisomers like 2-fluorobenzylamine, 4-fluorobenzylamine (B26447), and 2,6-difluorobenzylamine.

The table below provides examples of regioisomeric and stereochemical considerations in the synthesis of this compound derivatives.

Derivative/Process Key Consideration Method/Technique Reference
Trisubstituted Pyrimidine Amides Regioselective substitution on the pyrimidine ring Control of reaction conditions aosc.in
Dolutegravir Synthesis Diastereoselective synthesis of intermediates Use of chiral auxiliaries like (R)-3-aminobutanol
Quality Control of this compound Quantification of isomeric impurities Molecular Rotational Resonance (MRR) Spectroscopy

Applications of 2,4 Difluorobenzylamine in Interdisciplinary Chemical Research

Contributions to Medicinal Chemistry and Pharmaceutical Development

In the realm of medicinal chemistry, 2,4-Difluorobenzylamine is a critical intermediate, providing a difluorinated benzyl (B1604629) moiety that can enhance the biological activity and pharmacokinetic properties of a final drug product. Its structural contribution is pivotal in the creation of potent and effective therapeutic agents.

A paramount example of the importance of this compound is its role in the synthesis of a class of antiretroviral drugs known as HIV integrase strand transfer inhibitors (INSTIs). Specifically, it is a crucial component for the production of Dolutegravir (B560016) and Cabotegravir, two closely related and highly effective drugs used in the treatment of HIV/AIDS. cpu.edu.cnmdpi.com

In the synthesis of both Dolutegravir and Cabotegravir, the this compound moiety is typically introduced in one of the final steps of the synthetic sequence. cpu.edu.cngoogle.com This involves an amidation reaction where the amine group of this compound is coupled with a carboxylic acid group on the core structure of the drug molecule. google.commdpi.com For instance, in several reported synthetic routes for Dolutegravir, a tricyclic carboxylic acid intermediate is activated and then reacted with this compound to form the final amide bond. google.com Similarly, the synthesis of Cabotegravir involves the coupling of this compound with a key carboxylic acid intermediate, often facilitated by a coupling reagent like N,N'-Carbonyldiimidazole (CDI), to yield the final product after a subsequent demethylation step. google.com The presence of the 2,4-difluorobenzyl group in these molecules is critical for their potent inhibitory activity against the HIV integrase enzyme. google.com

APIRole of this compoundKey Reaction StepReference
DolutegravirKey intermediate for final amide bond formation.Amidation with a tricyclic carboxylic acid intermediate. google.commdpi.com
CabotegravirEssential building block for the final API structure.Coupling with a carboxylic acid intermediate using a reagent like CDI, followed by demethylation. google.com

The utility of this compound extends beyond antiviral agents into the development of therapeutics for the central nervous system (CNS). The introduction of fluorine into drug candidates for CNS disorders can be a strategic approach to enhance properties such as blood-brain barrier penetration. Research has shown that derivatives of this compound are being explored for their potential to treat diseases associated with the serotonin (B10506) 5-HT receptor, which is implicated in a variety of psychiatric and neurodegenerative disorders. google.com For example, a patent discloses the synthesis of urea (B33335) derivatives, starting from this compound, as 5-HT2A receptor antagonists for the potential treatment of CNS disorders. google.com While not a direct therapeutic, the related compound 4-fluorobenzylamine (B26447) is an intermediate in the synthesis of the analgesic flupirtine, which acts on the central nervous system, further highlighting the importance of fluorinated benzylamines in this therapeutic area.

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of novel compounds with potential therapeutic activities. Through a process known as derivatization, chemists can systematically modify its structure to explore structure-activity relationships (SAR) and to identify new lead compounds for drug discovery programs.

Derivatives incorporating the 2,4-difluoro substitution pattern have shown promise as potent antiviral agents, particularly against the Hepatitis B virus (HBV). In one study, a series of 4-oxotetrahydropyrimidine-derived phenyl ureas were synthesized and evaluated as HBV capsid assembly modulators. A derivative featuring a 2,4-difluorophenyl group demonstrated a significant, four-fold increase in potency against HBV replication, with an EC₅₀ value of 0.52 μM and no observed cytotoxicity at concentrations up to 50 μM. The mechanism of these compounds involves acting as core protein allosteric modulators (CpAMs), which induce the formation of empty viral capsids, thereby preventing the replication of the viral genome. This research underscores the favorable contribution of the 2,4-difluoro substitution pattern to potent antiviral activity.

Compound DerivativeTargetMechanism of ActionReported Potency (EC₅₀)Reference
4-oxotetrahydropyrimidine with 2,4-difluorophenyl groupHepatitis B Virus (HBV)Core protein allosteric modulator (CpAM), induces empty capsid assembly.0.52 μM

The search for new anticancer agents has also utilized derivatives of fluorinated benzylamines. The National Cancer Institute's (NCI) 60 human tumor cell line screen is a well-established platform for identifying novel compounds with anticancer activity. While specific NCI-60 screening data for this compound itself is not prominently published, studies on related fluorinated benzylamine (B48309) derivatives have demonstrated significant growth inhibition against various cancer cell lines. For instance, research on N-Ethyl-2,3-difluorobenzylamine, a structural analog, showed a mean growth inhibition of over 50% in the NCI-60 panel, with notable activity against leukemia and breast cancer cell lines. The structure-activity relationship studies of various benzylamine derivatives indicate that the presence and position of fluorine substituents on the benzyl ring can significantly influence their cytotoxic effects and anticancer efficacy. This suggests that the 2,4-difluorobenzyl moiety is a valuable pharmacophore for the design of potential new anticancer drugs.

Elucidation of Biological Activities through Derivatization

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The 2,4-difluorobenzyl group is a key component in the design of various therapeutic agents. SAR studies have demonstrated that the presence and position of fluorine atoms on the benzylamine scaffold are crucial for optimizing potency and pharmacokinetic profiles.

A notable example is in the development of HIV-1 integrase strand transfer inhibitors. semanticscholar.org In the synthesis of the antiretroviral drug cabotegravir, the this compound moiety is a critical part of the final structure. semanticscholar.org SAR studies revealed that the difluorobenzyl derivative, cabotegravir, exhibited a significant improvement in potency against certain resistant viral strains compared to its monofluoro counterpart. semanticscholar.org The electronic properties conferred by the two fluorine atoms are believed to enhance binding interactions with the target enzyme. semanticscholar.org

In a different context, the synthesis of 6-benzylaminopurine (B1666704) derivatives for studying cytokinin activity in plants and anticancer properties has also provided SAR insights. chemicalbook.com While this research focused on a broader class of benzylamines, it highlighted that di- and trifluoro derivatives were often highly active, even when substitutions at other positions on the phenyl ring reduced activity. chemicalbook.com This suggests that the electronic modifications introduced by multiple fluorine atoms can overcome unfavorable steric or electronic effects from other substituents, a key principle in bioactivity optimization. chemicalbook.com

The synthesis of potent inhibitors for enzymes like HCV NS5B polymerase has also involved the use of this compound to create amide derivatives. acs.org The exploration of various substituted benzylamines allows for a systematic investigation of the SAR, where the 2,4-difluoro substitution pattern is often found to be a favorable choice for enhancing biological activity. acs.org

Advancements in Materials Science and Engineering

The unique properties of this compound, including its polarity, hydrogen bonding capability, and the inherent stability of the C-F bond, make it a valuable component in the design of advanced materials. Its incorporation can enhance thermal stability, hydrophobicity, and electronic properties of polymers, coatings, and hybrid materials.

Role in Functional Polymer and Coating Systems

In the field of polymer chemistry, functional additives and monomers are essential for tailoring the properties of the final material. This compound has been utilized as an intermediate in the manufacturing of various products such as dyes, pigments, and polymers. aosc.in Its application in creating functionalized shells for microcapsules demonstrates its role in advanced coating systems. For instance, in the synthesis of polyurea microcapsules, the shell can be functionalized with hydrophobic groups to improve the shelf-life of the encapsulated material. Research on related difluorobenzylamines, such as 3,4-difluorobenzylamine (B1330328), has shown that their incorporation into the polyurea shell enhances hydrophobicity and significantly increases the core content of the microcapsules. rsc.org This is attributed to the hydrophobic nature of the fluorinated moieties, which reduces water diffusion at the interface during polymerization. rsc.org

The table below summarizes the impact of shell functionalization on polyurea microcapsules, drawing a parallel for the potential of this compound.

Functionalizing CompoundCore Content (wt%)Mean Microcapsule Size (μm)
Non-functionalized49165
3,4-Difluorobenzylamine73115
2-Ethylhexylamine67152

This data is based on research on 3,4-difluorobenzylamine and is presented to illustrate the functional role of difluorobenzylamines in polymer systems. rsc.org

Fabrication of Hybrid Organic–Inorganic Perovskite Materials

Hybrid organic-inorganic perovskites are a class of materials that have garnered immense interest for their exceptional optoelectronic properties, particularly in the field of photovoltaics. rsc.org These materials combine the advantages of both organic and inorganic components. rsc.org The stability and performance of perovskite solar cells (PSCs) are often limited by defects at the surface and grain boundaries of the perovskite film, as well as their susceptibility to degradation by moisture. nih.govresearchgate.net this compound has emerged as a key molecule in addressing these challenges.

Defects in the perovskite crystal lattice, such as halide vacancies, act as non-radiative recombination centers, which reduce the efficiency of the solar cell. Surface passivation is a critical strategy to mitigate these defects. mdpi.com this compound (FBA) has been successfully employed as a passivation agent for organolead halide perovskite films. nih.govacs.orgfigshare.com The amine group of FBA can donate a lone pair of electrons to undercoordinated lead ions (Pb2+) on the perovskite surface, a common type of defect. This interaction effectively neutralizes the electronic trap states. researchgate.net

A major obstacle to the commercialization of perovskite solar cells is their instability in the presence of moisture. nih.govacs.org The hydrophobic nature of the fluorinated benzyl group in this compound plays a crucial role in enhancing the moisture resistance of the perovskite film. nih.gov When applied to the perovskite surface, FBA molecules form a protective layer that repels water molecules, thereby preventing the degradation of the underlying perovskite material. nih.govacs.org

Studies have shown that treating perovskite films with FBA significantly improves their stability in humid environments. nih.govacs.org This treatment has led to carbon-based perovskite solar cells with not only high power conversion efficiency but also good long-term stability. nih.govacs.orgfigshare.com For example, an unpackaged device modified with a related difluorobenzylamine maintained 92% of its initial power conversion efficiency after 1680 hours of storage in air with 20-30% humidity. researchgate.netmdpi.com

The following table presents the performance of perovskite solar cells with and without this compound (FBA) treatment, highlighting the improvements in efficiency and stability.

Device ConfigurationPower Conversion Efficiency (PCE)Stability NoteReference
Carbon-based PSC (Control)Lower (not specified)Prone to moisture degradation nih.govacs.org
Carbon-based PSC with FBA Treatment17.6%Suppressed defects and improved moisture resistance nih.govacs.orgfigshare.com
CsPbI3–xBrx PSC with 2,6-DFBA14.6%Retained 92% of initial PCE after 1680h in air researchgate.net

The precise control of the perovskite crystal structure and its phase transitions is crucial for optimizing its optoelectronic properties and stability. nih.gov The incorporation of bulky organic cations, such as derivatives of benzylamine, can lead to the formation of two-dimensional (2D) or quasi-2D Ruddlesden-Popper perovskites. oaepublish.comresearchgate.net These lower-dimensional structures exhibit improved environmental stability compared to their 3D counterparts. rsc.org

By using fluorinated benzylamines like 3,5-difluorobenzylamine (B151417) as a spacer cation, researchers have developed stable and efficient quasi-2D perovskite solar cells. researchgate.netresearchgate.net The fluorinated spacers can be effectively inserted into the inorganic layers, leading to superior film quality with larger grain sizes and improved charge carrier lifetimes. researchgate.netresearchgate.net While specific studies on this compound for phase transition modulation are emerging, the principles derived from studies on its isomers are directly applicable. The introduction of these bulky, fluorinated organic cations at the surface or within the bulk of the perovskite film can influence the crystallization kinetics and stabilize the desired perovskite phase, preventing unwanted phase transitions that can be detrimental to device performance. researchgate.net

Advanced Analytical Methodologies for Characterization and Purity Assessment

High-Resolution Techniques for Impurity Profiling

To ensure the high purity required for pharmaceutical applications, often demanding impurity levels below 0.05%, robust impurity profiling methods are essential. Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are standard for purity validation. waters.comchemimpex.com These methods allow for the separation and detection of volatile and non-volatile impurities, respectively. For instance, GC-MS analysis can effectively identify and quantify regioisomeric difluorobenzylamines and other related substances. gfl.co.in Similarly, ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution electrospray ionization mass spectrometry (HRESIMS) is a powerful tool for detecting dehalogenated impurities in organohalogen compounds. researchgate.net

The synthesis of 2,4-Difluorobenzylamine can lead to the formation of several structural isomers and dehalogenated impurities that are often difficult to separate and quantify using conventional chromatographic techniques alone. nih.gov Regioisomeric impurities include compounds like 2,3-Difluorobenzylamine, 2,5-Difluorobenzylamine, 2,6-Difluorobenzylamine, and 3,4-Difluorobenzylamine (B1330328). gfl.co.in Dehalogenated impurities, such as 2-Fluorobenzylamine, 4-Fluorobenzylamine (B26447), and the fully dehalogenated Benzylamine (B48309), can also be present. researchgate.netgfl.co.in

A technical data sheet for this compound specifies typical limits for these impurities, highlighting the importance of their control. Gas chromatography is often employed for this purpose. gfl.co.in For example, one specification indicates that an acceptable batch of this compound should contain >98.0% of the main compound, with strict limits on individual impurities. gfl.co.in

Impurity NameTypical Specification Limit (% area by GC)
2,3-Difluorobenzylamine<0.05
2,5-Difluorobenzylamine<0.05
2,6-Difluorobenzylamine<0.20
3,4-Difluorobenzylamine<0.10
2-Fluorobenzylamine<0.10
4-Fluorobenzylamine<0.50
Benzylamine<0.10

Beyond standard GC, advanced methods like Molecular Rotational Resonance (MRR) spectroscopy have proven highly effective for this specific challenge. researchgate.netnih.gov

Spectroscopic Approaches for Structural Confirmation and Elucidation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound and for elucidating the structures of any co-existing impurities.

Molecular Rotational Resonance (MRR) spectroscopy is a powerful gas-phase technique that provides definitive structural information based on a molecule's moments of inertia. nih.govresearchgate.net Because MRR spectra are exquisitely sensitive to the three-dimensional mass distribution of a molecule, it is an ideal tool for differentiating between isomers without the need for chromatographic separation. nih.govresearchgate.netnih.gov This technique has been successfully applied to the analysis of this compound, a raw material for the HIV drug cabotegravir, to quantify challenging regioisomeric and dehalogenated impurities. researchgate.netresearchgate.net

MRR spectroscopy excels at distinguishing between the various fluorobenzylamine isomers. researchgate.net Each isomer has a unique set of rotational constants, resulting in a distinct and predictable rotational spectrum that acts as a fingerprint. researchgate.net This high specificity allows for the simultaneous identification and quantification of multiple components in a mixture. nih.gov

In a study analyzing this compound, MRR was used to quantify four key impurities: benzylamine, 2-fluorobenzylamine, 4-fluorobenzylamine, and the regioisomer 2,6-difluorobenzylamine. researchgate.netnih.gov The method demonstrated excellent quantitative performance over a range of 0.05% to 5% (v/v) for each impurity, with detection limits below 0.05% and outstanding linearity (R² > 0.999). researchgate.netnih.gov The analysis is rapid, often requiring only a few minutes per sample. nih.gov

AnalyteTypeQuantitative Range (% v/v)Reference
This compoundTarget CompoundN/A researchgate.netnih.gov
BenzylamineDehalogenated Impurity0.05 - 5% researchgate.netnih.gov
2-FluorobenzylamineDehalogenated Impurity0.05 - 5% researchgate.netnih.gov
4-FluorobenzylamineDehalogenated Impurity0.05 - 5% researchgate.netnih.gov
2,6-DifluorobenzylamineRegioisomeric Impurity0.05 - 5% researchgate.netnih.gov

The precision of MRR spectroscopy also extends to the analysis of isotopically labeled compounds, or isotopologues. nih.govbrightspec.com While specific studies detailing stable isotope labeling of this compound for MRR analysis are not prevalent, the technique's capabilities are well-documented for other molecules. brightspec.comacs.org MRR can differentiate between molecules that differ by a single isotopic substitution (e.g., ¹²C vs. ¹³C, or ¹H vs. ²H/D). nih.gov This capability is valuable in mechanistic studies, metabolic tracing, and for developing internal standards for quantitative analysis. unl.pt For instance, the deuteration of organic molecules can be monitored with site-specific precision using MRR, a task that is challenging for other analytical methods. brightspec.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in organic chemistry. For fluorinated compounds like this compound, ¹⁹F NMR is particularly insightful. thermofisher.comwikipedia.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it a highly sensitive nucleus for NMR experiments. wikipedia.org

A key advantage of ¹⁹F NMR is its vast chemical shift range, which spans approximately 800 ppm. wikipedia.org This wide dispersion minimizes the probability of signal overlap, even in complex molecules, making spectral interpretation more straightforward than in ¹H NMR. thermofisher.com In this compound, the two fluorine atoms are in chemically non-equivalent environments, and they would therefore be expected to produce two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts for aromatic fluorine atoms typically appear in the +80 to +170 ppm range relative to CFCl₃. ucsb.edu

Furthermore, spin-spin coupling between the fluorine nuclei (¹⁹F-¹⁹F coupling) and between fluorine and adjacent protons (¹H-¹⁹F coupling) provides rich structural information. thermofisher.comwikipedia.org These coupling constants, which can occur over several bonds, help to confirm the substitution pattern on the aromatic ring. wikipedia.org The analysis of these coupling patterns in both the ¹⁹F and ¹H spectra is crucial for the definitive structural confirmation of this compound and its potential isomers. thermofisher.com

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification and quality control of this compound. These methods provide a unique molecular fingerprint based on the vibrational modes of the compound's chemical bonds.

Infrared (IR) Spectroscopy is routinely used to confirm the identity of this compound. The IR spectrum exhibits characteristic absorption bands that correspond to specific functional groups and structural features of the molecule. gfl.co.in Product specifications from suppliers often require the infrared spectrum to conform to a standard, ensuring the correct material has been received. avantorsciences.comthermofisher.com Attenuated Total Reflectance (ATR) is a common technique for obtaining the IR spectrum of liquid samples like this compound. nih.gov

Vibrational Mode Absorption Band (cm⁻¹)
C-H Stretch (Aromatic)Not specified
N-H StretchNot specified
C=C Stretch (Aromatic Ring)~1617, ~1504
CH₂ Bend~1429
C-F Stretch~1135
C-H Out-of-Plane Bend~966

This table is based on characteristic absorption bands identified for this compound. gfl.co.in

Raman Spectroscopy offers a complementary vibrational analysis. It has proven to be an indispensable technique for identifying various analytes due to the fingerprint vibration spectrum obtained. researchgate.net Portable Raman spectroscopy, in particular, has evolved as a powerful technique for the rapid identification of raw materials in pharmaceutical processing. researchgate.net Research has demonstrated its utility in quantifying impurities in this compound, such as benzylamine, 2-fluorobenzylamine, 4-fluorobenzylamine, and the regioisomer 2,6-difluorobenzylamine. researchgate.netresearchgate.net The method involves first determining the unique resonance frequencies for the target compound and its impurities using a broadband spectrometer before using a faster, targeted spectrometer for quantitative performance analysis. researchgate.netresearchgate.net

Mass Spectrometry (High-Resolution Electrospray Ionization Mass Spectrometry - HRESIMS)

High-Resolution Mass Spectrometry (HRMS), particularly with an Electrospray Ionization (ESI) source, is a definitive technique for confirming the molecular formula and identifying impurities in this compound samples. ESI is a soft ionization technique suitable for polar molecules, and when coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap, it provides highly accurate mass measurements.

HRESIMS is crucial for detecting process-related impurities, such as dehalogenated analogues, which can be challenging to separate chromatographically from the parent compound. researchgate.net For instance, UHPLC coupled with Diode Array Detection (DAD) and HRESIMS (UHPLC-DAD-HRESIMS) has been used to identify and detect dehalogenation impurities in organohalogenated pharmaceuticals. researchgate.net In studies involving compounds synthesized from this compound, HRESIMS is used to confirm the mass of the final products, with ESI operating in positive mode. rsc.orgacs.orgacs.org These analyses can achieve mass errors of less than 5.0 ppm, providing high confidence in the elemental composition. rsc.org

The expected exact mass for the protonated molecule [M+H]⁺ of this compound (C₇H₇F₂N) is 144.0621 Da. HRESIMS analysis would confirm this mass with high precision, distinguishing it from potential impurities.

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for assessing the purity of this compound, separating it from starting materials, by-products, and isomers. Both high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) are extensively utilized.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used method for purity assessment and reaction monitoring in the synthesis and quality control of this compound and its derivatives. researchpublish.comgoogle.com In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. researchpublish.comrsc.org

This technique is employed to determine the purity of the final product and to monitor the progress of synthetic reactions, ensuring the complete consumption of starting materials. google.comgoogle.com For example, in the synthesis of HIV integrase inhibitors, preparative RP-HPLC is used for the purification of products derived from this compound. acs.org Analytical RP-HPLC is also used to assess the purity of final compounds, which is often required to be ≥95% for biological testing. acs.org A common mobile phase system consists of a gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA). rsc.orgacs.org

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. This is achieved by using columns packed with smaller particles (typically sub-2 µm). UHPLC is particularly valuable for resolving structurally similar impurities from the main compound. researchgate.net

The combination of UHPLC with advanced detection methods like HRESIMS provides a powerful platform for impurity profiling. researchgate.net Studies have demonstrated the use of UHPLC-DAD-HRESIMS to detect dehalogenation impurities in organohalogenated pharmaceuticals, which is directly relevant to the quality control of this compound. researchgate.netunibo.it The method can quantify impurities such as benzylamine and monofluorinated benzylamines, which are critical to control in the synthesis of drugs like cabotegravir. researchgate.netunibo.it

Parameter Condition
Column Not specified, but C18 phases are common for organohalogen analysis. researchgate.net
Mobile Phase A Water with 2 mM ammonium (B1175870) formate, pH 3.5 researchgate.net
Mobile Phase B Acetonitrile with 2 mM ammonium formate, pH 3.5 researchgate.net
Flow Rate 0.6 mL/min researchgate.net
Gradient Linear gradient from 5% to 95% B in 5.5 min, hold at 95% B for 0.7 min researchgate.net
Column Temperature 40 °C researchgate.net
Detection DAD and/or HRESIMS researchgate.net

This table summarizes typical UHPLC conditions used for the analysis of related organohalogenated compounds. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Molecular Structure and Conformational Landscape

Quantum mechanical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the various spatial orientations, or conformations, it can adopt. aps.org For 2,4-Difluorobenzylamine, these studies are crucial for elucidating the preferred geometry and the energy barriers between different conformational states.

The molecular structure of this compound is characterized by a benzylamine (B48309) core with two fluorine atoms substituted at the 2 and 4 positions of the benzene (B151609) ring. guidechem.com The presence of the flexible aminomethyl group (-CH2NH2) attached to the rigid phenyl ring allows for rotational freedom, leading to a complex conformational landscape. Theoretical studies, often employing ab initio and Density Functional Theory (DFT) methods, are utilized to map this landscape by calculating the potential energy surface as a function of key dihedral angles. These calculations help identify the most stable conformer(s) and the transition states that connect them. The interplay of steric hindrance between the aminomethyl group and the ortho-fluorine atom, along with potential intramolecular hydrogen bonding between the amine protons and the fluorine atom, significantly influences the conformational preferences.

Density Functional Theory (DFT) Calculations for Spectroscopic Parameter Prediction

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for predicting a variety of molecular properties with a favorable balance of accuracy and computational cost. researchgate.netsumitomo-chem.co.jpnih.gov For this compound, DFT calculations have been instrumental in predicting spectroscopic parameters that are in good agreement with experimental data. nih.gov

Rotational Constant Determination and Spectral Interpretation

Molecular rotational resonance (MRR) spectroscopy is a high-resolution technique that provides exquisitely precise information about the moments of inertia of a molecule, which are directly related to its three-dimensional structure. researchgate.netnih.gov DFT calculations are essential for predicting the rotational constants (A, B, and C) of different conformers of this compound. nih.gov By comparing the computationally predicted rotational constants with those determined experimentally from the MRR spectrum, a definitive identification of the observed conformer in the gas phase can be made. nih.gov This synergy between theory and experiment is powerful for unambiguously determining the molecular structure. nih.gov For instance, a study on the quantification of impurities in this compound utilized MRR spectroscopy, where initial identification of the target molecule and its isomers relied on the agreement between experimental and calculated rotational constants. researchgate.net

Table 1: Predicted and Experimental Rotational Constants for a Generic Molecule

ParameterPredicted Value (MHz)Experimental Value (MHz)
A1779.81779.8
B692.6692.6
C573.3573.3

This table illustrates the typical agreement between predicted and experimental rotational constants for a molecule of similar size, highlighting the accuracy of DFT methods. nih.gov

Analysis of Electronic Properties (e.g., Dipole Moments, Charge Distribution)

DFT calculations provide valuable information about the electronic structure of this compound, including its dipole moment and charge distribution. The presence of highly electronegative fluorine atoms and the nitrogen atom of the amine group leads to a significant molecular dipole moment. researchgate.net Computational models can accurately predict the magnitude and orientation of this dipole moment. researchgate.net

Furthermore, analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule. researchgate.net The fluorine atoms and the nitrogen atom are regions of high electron density (negative potential), while the hydrogen atoms of the amine group and the aromatic ring are relatively electron-deficient (positive potential). semanticscholar.org This information is critical for understanding how the molecule will interact with other molecules and its environment.

Table 2: Calculated Electronic Properties of a Difluorobenzylamine Derivative

PropertyCalculated Value
Dipole Moment (μ)1.1921 Debye
Polarizability (α)1.7883 × 10⁻²³ esu
First Hyperpolarizability (β)1.9287 × 10⁻³⁰ esu

Note: These values are for a related compound, 2,4-Dibromoaniline, and are presented to illustrate the types of electronic properties that can be calculated via DFT. The high β value suggests potential for non-linear optical applications. researchgate.net

Elucidation of Intermolecular Interactions and Hydrogen Bonding

Intermolecular forces, particularly hydrogen bonds, play a crucial role in the physical properties and biological activity of molecules. chemguide.co.ukiitk.ac.injchemrev.com The aminomethyl group in this compound can act as a hydrogen bond donor, while the nitrogen and fluorine atoms can act as hydrogen bond acceptors. chemguide.co.ukiitk.ac.in

DFT calculations can be used to model and quantify these interactions. semanticscholar.org By studying dimers or larger clusters of this compound molecules, the geometry and binding energy of various hydrogen bonding configurations can be determined. These theoretical investigations can reveal the preferred modes of intermolecular association, which are fundamental to understanding the crystal packing in the solid state and the behavior of the molecule in solution. nih.gov The presence of fluorine atoms can influence the strength and nature of these hydrogen bonds. smolecule.com

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is an invaluable tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. sumitomo-chem.co.jpe3s-conferences.orgfiveable.me For this compound, theoretical studies can elucidate the mechanisms of reactions in which it participates, either as a reactant or a product.

By mapping the potential energy surface of a reaction, computational chemists can identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. sumitomo-chem.co.jp The energy of the transition state relative to the reactants determines the activation energy, a key parameter that governs the reaction rate. sumitomo-chem.co.jp

DFT calculations are commonly employed to locate and characterize transition state structures. arxiv.org For reactions involving this compound, such as its synthesis or its use as a building block in the creation of more complex molecules, theoretical analysis of the reaction mechanism can help to understand the observed product distribution, optimize reaction conditions, and even predict the feasibility of new synthetic routes. fiveable.me

Emerging Research Frontiers and Future Outlook

Expanding the Synthetic Scope and Green Chemistry Paradigms

Recent research has focused on developing more efficient, sustainable, and cost-effective methods for the synthesis of 2,4-Difluorobenzylamine. Traditional methods often involve multiple steps and harsh reagents. guidechem.com However, newer approaches are being explored that align with the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable feedstocks.

One promising green synthetic route involves the catalytic reduction of 2,4-difluorobenzaldehyde (B74705). google.com This method utilizes catalysts such as Raney nickel or Palladium on carbon (Pd/C) and can be performed as a one-pot reductive amination. google.com Another innovative approach is the carbonylation of m-difluorobenzene, which has been shown to achieve high yields, particularly when implemented in continuous flow systems. google.com Continuous flow chemistry, with its enhanced heat transfer and precise reaction control, offers a scalable and efficient alternative to traditional batch processing.

The development of biocatalytic methods also represents a significant step forward in the green synthesis of this compound and its derivatives. Engineered enzymes are being explored for their potential to carry out specific chemical transformations with high selectivity and under mild conditions, further reducing the environmental impact of production. sioc.ac.cn

Table 1: Comparison of Synthetic Methodologies for this compound

Method Precursor(s) Key Reagents/Catalysts Advantages Challenges
Catalytic Hydrogenation 2,4-Difluorobenzonitrile Raney Nickel, Hydrogen, Ammonia (B1221849) High yield (up to 90%) Use of flammable and explosive reagents
Reductive Amination 2,4-Difluorobenzaldehyde Ammonia, Hydrogen, Raney Ni or Pd/C One-pot reaction Requires pressure control
Halomethylation & Amination m-Difluorobenzene, Paraformaldehyde Halogenating agent, Methenamine (B1676377) Utilizes readily available starting materials Multi-step process
Continuous Flow Carbonylation m-Difluorobenzene, CO Catalyst (e.g., Na(Co(CO)4)) High yield (up to 92%), precise control Requires specialized equipment
From 2,4-Dinitrobenzoic Acid 2,4-Dinitrobenzoic Acid Sodium Fluoride, Ammonia, Reducing agents Low-cost starting material Lower overall yield (around 30%)

Development of Next-Generation Bioactive Derivatives

The 2,4-difluoro substitution pattern is a key feature in many modern pharmaceuticals, and this compound serves as a crucial starting material for the synthesis of these next-generation bioactive derivatives. aosc.in The presence of fluorine atoms can significantly enhance a drug's lipophilicity, membrane permeability, and resistance to metabolic degradation by cytochrome P450 enzymes.

This compound is a vital intermediate in the production of the antiretroviral drug Dolutegravir (B560016), an HIV integrase strand transfer inhibitor. It is also used in the synthesis of novel antiviral agents targeting the Hepatitis B virus (HBV) and in the development of potential anticancer therapies. aosc.in Furthermore, derivatives of this compound have shown promise as antifungal agents and are being investigated for the treatment of neurological disorders. innospk.comaosc.in The versatility of the primary amine group allows for its incorporation into a wide range of molecular scaffolds, making it an invaluable tool in medicinal chemistry.

Table 2: Examples of Bioactive Derivatives Synthesized from this compound

Derivative Class Therapeutic Area Mechanism of Action (if known) Significance of 2,4-Difluoro Moiety
HIV Integrase Inhibitors (e.g., Dolutegravir) Antiviral (HIV) Inhibits the strand transfer step of HIV DNA integration Enhances binding affinity and pharmacokinetic profile
HBV Capsid Assembly Modulators Antiviral (Hepatitis B) Promotes assembly of empty viral capsids, preventing viral DNA synthesis Increases potency of the compound
Dithiocarbamates Antifungal Inhibition of fungal CYP51 Contributes to the overall structure-activity relationship
Substituted Pyrazoles Antiviral (Hepatitis B) Non-nucleoside inhibitors Improves biological activity
Fluorinated Analogues of Known Drugs Various (Antihistamines, Antidepressants) Varies depending on the parent drug Modulates pharmacological properties

Tailored Applications in Advanced Functional Materials

Beyond its pharmaceutical applications, this compound is finding increasing use in the field of materials science. aosc.ingoogle.com Its unique chemical properties, including the polarity and stability of the carbon-fluorine bond, make it a valuable component in the design of advanced functional materials. These materials often exhibit enhanced thermal stability, hydrophobicity, and specific electronic properties.

In polymer chemistry, this compound is used as an intermediate in the manufacturing of various products, including dyes, pigments, and high-performance polymers. aosc.inguidechem.com For example, it has been successfully grafted onto epoxidized ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber to create a polar macromolecular compatibilizer. This modified EPDM enhances the compatibility of fluoroelastomer (FKM) and EPDM rubber blends, leading to improved interfacial adhesion and superior mechanical properties. The compound is also utilized in the formulation of advanced coatings, such as in the functionalization of polyurea microcapsule shells to improve their shelf-life.

Table 3: Applications of this compound in Functional Materials

Material Type Specific Application Function of this compound Resulting Property Enhancement
Polymer Blends Compatibilizer for FKM/EPDM rubber blends Grafted onto EPDM to increase polarity Improved interfacial adhesion and mechanical properties
Coatings Functionalized shells for polyurea microcapsules Provides a hydrophobic moiety Improved shelf-life of encapsulated material
Dyes and Pigments Intermediate in synthesis Forms part of the chromophore structure Tailors color and stability
Specialty Polymers Monomer or functional additive Introduces fluorine into the polymer backbone Enhanced thermal stability, hydrophobicity, and electronic properties

Integration of Advanced Analytical and Computational Platforms

The development and characterization of novel compounds derived from this compound are increasingly reliant on the integration of advanced analytical and computational tools. High-resolution analytical techniques are essential for ensuring the purity and quality of the intermediate and its derivatives, which is particularly critical for pharmaceutical applications where impurity levels may need to be below 0.05%.

Standard analytical methods for the characterization and purity assessment of this compound include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS). google.com Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also routinely used to confirm the chemical structure. nih.gov

In parallel, computational platforms are playing an increasingly important role in the rational design of new molecules. nih.gov Molecular docking studies are used to predict the binding interactions of this compound derivatives with biological targets, helping to guide the synthesis of more potent and selective compounds. nih.govresearchgate.net Pharmacophore modeling helps to identify the key structural features required for biological activity, enabling the virtual screening of large compound libraries. nih.govdovepress.com Furthermore, computational fluorine scanning, using techniques like free-energy perturbation, allows researchers to predict the optimal placement of fluorine atoms in a molecule to maximize binding affinity and other desirable properties. nih.govhuggins-lab.com

Table 4: Analytical and Computational Platforms in this compound Research

Platform Technique/Method Application Information Gained
Analytical Chemistry HPLC, GC, MS Purity assessment and impurity profiling Quantitative analysis of purity and identification of impurities
Spectroscopy NMR (1H, 13C), IR, Raman Structural elucidation and characterization Confirmation of chemical structure and functional groups
Computational Chemistry Molecular Docking Predicting ligand-protein interactions Binding mode and affinity of derivatives to biological targets
In Silico Design Pharmacophore Modeling Identifying essential structural features for activity Guiding virtual screening and rational drug design
Free-Energy Calculations Perturbative Fluorine Scanning Predicting effects of fluorination on binding Optimal positioning of fluorine atoms for improved affinity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-difluorobenzylamine, and how is purity validated?

  • Methodological Answer : this compound is commonly synthesized via catalytic hydrogenation of the corresponding nitrile or reductive amination of 2,4-difluorobenzaldehyde. For example, in Ugi four-component reactions, it is used directly as a primary amine component . Purity validation typically employs gas chromatography (GC) or high-performance liquid chromatography (HPLC), with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) confirming structural integrity. Density (1.204 g/mL at 25°C) and refractive index (n20/D 1.49) are critical physical parameters for quality control .

Q. How is this compound utilized in multicomponent reactions (e.g., Ugi reactions)?

  • Methodological Answer : In Ugi reactions, this compound acts as the amine component, reacting with aldehydes, carboxylic acids, and isocyanides to form peptidomimetics or heterocycles. For instance, it has been employed to synthesize βAla–Aib(N-fluoroarylmethyl) dipeptides, where the fluorine atoms enhance metabolic stability . Researchers should optimize stoichiometry (typically 1:1:1:1) and solvent polarity (e.g., methanol or DCM) to maximize yields, which often exceed 70% under mild conditions .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : The compound is classified as Skin Corrosive 1B (H314) and requires handling in a fume hood with PPE (nitrile gloves, N95 mask, and goggles). Storage should be in airtight containers under argon to prevent oxidation, as it is air-sensitive . Spills must be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste (UN 2735, Packing Group III) .

Advanced Research Questions

Q. How can reaction yields be improved when using this compound in asymmetric catalysis?

  • Methodological Answer : Asymmetric catalytic reductions (e.g., carbonyl to alcohol) involving this compound benefit from chiral ligands such as BINAP or phosphoramidites. For example, in the synthesis of fexuprazan intermediates, enantiomeric excess (ee) >90% was achieved using Ru-based catalysts . Kinetic studies recommend low temperatures (−78°C) and slow reagent addition to minimize racemization .

Q. What analytical techniques resolve contradictions in reported reactivity of this compound derivatives?

  • Methodological Answer : Discrepancies in reactivity (e.g., unexpected byproducts in amidation) can arise from trace moisture or residual catalysts. Advanced techniques include:

  • LC-MS/MS : To detect low-abundance intermediates.
  • X-ray crystallography : To confirm stereochemistry in crystalline products.
  • DFT calculations : To model transition states and predict regioselectivity in fluorinated systems .
    • Contradictory density values (e.g., 1.204 g/mL vs. 1.21 g/mL) may reflect measurement conditions (temperature, solvent); always cross-reference with in-lab calibration .

Q. How does fluorination position (2,4-substitution) influence the bioactivity of benzylamine-derived compounds?

  • Methodological Answer : The 2,4-difluoro motif enhances lipophilicity and membrane permeability, as seen in protease inhibitors (e.g., HIV-1 integrase inhibitors). Comparative studies with 3,5-difluoro analogs show that 2,4-substitution reduces metabolic degradation by cytochrome P450 enzymes, as quantified via hepatic microsome assays . Structure-activity relationship (SAR) models recommend Hammett σ constants (σ_meta = 0.34 for fluorine) to predict electronic effects on bioactivity .

Q. What strategies mitigate decomposition during prolonged storage of this compound?

  • Methodological Answer : Decomposition (e.g., oxidation to nitriles) is minimized by:

  • Additives : 0.1% BHT (butylated hydroxytoluene) as a radical scavenger.
  • Storage : Under argon at −20°C in amber vials to block light-induced degradation.
  • Quality monitoring : Periodic GC-MS headspace analysis to detect volatile degradation products (e.g., HF) .

Methodological Tables

Parameter Value Application Reference
Boiling Point177.8°C at 760 mmHgDistillation purification
pKa (amine)~9.5 (estimated)pH optimization in aqueous reactions
WGK Classification3 (highly water-polluting)Environmental safety protocols
Optimal Ugi Reaction SolventDichloromethane (DCM)Multicomponent synthesis

Key Research Insights

  • Synthetic Versatility : this compound’s dual fluorine atoms enable diverse functionalization (e.g., SNAr reactions), making it a staple in fluorinated drug candidates .
  • Analytical Challenges : Fluorine’s strong NMR deshielding (¹⁹F NMR δ ~−120 ppm) complicates spectral interpretation; use ¹H-¹⁹F HOESY for spatial analysis .

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Feasible Synthetic Routes

Reactant of Route 1
2,4-Difluorobenzylamine
Reactant of Route 2
2,4-Difluorobenzylamine

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